

# Adefovir Dipivoxil in the Treatment of Chronic Hepatitis B: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials involving **Adefovir Dipivoxil** for the treatment of chronic hepatitis B (CHB). It offers an objective comparison with alternative therapies, supported by experimental data, to inform research and drug development efforts.

## Comparative Efficacy and Safety of Adefovir Dipivoxil

Adefovir Dipivoxil (ADV) has been a significant therapeutic agent in the management of CHB. However, its positioning in the treatment landscape has evolved with the advent of other nucleotide/nucleoside analogs. This analysis focuses on its comparative efficacy and safety against key alternatives like Tenofovir Disoproxil Fumarate (TDF) and Lamivudine (LAM).

## **Comparison with Tenofovir Disoproxil Fumarate (TDF)**

Meta-analyses of randomized controlled trials have consistently demonstrated the superior efficacy of TDF over ADV in treating CHB.

Table 1: Efficacy of Adefovir Dipivoxil vs. Tenofovir Disoproxil Fumarate at 48 Weeks



| Efficacy Endpoint                                   | Adefovir Dipivoxil<br>(ADV) | Tenofovir<br>Disoproxil<br>Fumarate (TDF) | Relative Risk (RR)<br>[95% CI] |
|-----------------------------------------------------|-----------------------------|-------------------------------------------|--------------------------------|
| Virological Response<br>(HBV DNA <400<br>copies/mL) |                             |                                           |                                |
| HBeAg-positive patients                             | 13%                         | 76%                                       | 0.17 [0.11-0.26]               |
| HBeAg-negative patients                             | 63%                         | 93%                                       | 0.68 [0.58-0.79]               |
| ALT Normalization                                   |                             |                                           |                                |
| HBeAg-positive patients                             | 55%                         | 68%                                       | 0.81 [0.68-0.96]               |
| HBeAg-negative patients                             | Not consistently reported   | Not consistently reported                 | -                              |
| HBeAg<br>Seroconversion                             | 12%                         | 21%                                       | 0.57 [0.38-0.85]               |
| Histologic<br>Improvement                           | 49%                         | 71%                                       | 0.69 [0.56-0.85]               |

Data synthesized from multiple meta-analyses and pivotal clinical trials.

The safety profiles of ADV and TDF are generally comparable, with both drugs being well-tolerated. However, long-term ADV therapy has been associated with a higher risk of nephrotoxicity, particularly in patients with pre-existing renal impairment.

### **Comparison with Lamivudine (LAM)**

**Adefovir Dipivoxil** has shown efficacy in patients with lamivudine-resistant HBV infection.[1] For treatment-naïve patients, the efficacy of ADV is considered superior to LAM in terms of virological suppression and a lower rate of drug resistance.



Table 2: Efficacy of Adefovir Dipivoxil in Lamivudine-Resistant CHB

| Efficacy Endpoint (at 48 weeks)            | Adefovir Dipivoxil<br>Monotherapy | Adefovir + Lamivudine<br>Combination |
|--------------------------------------------|-----------------------------------|--------------------------------------|
| Median HBV DNA reduction (log10 copies/mL) | 3.59                              | 4.04                                 |
| ALT Normalization                          | 47%                               | 53%                                  |
| HBeAg Seroconversion                       | Not consistently reported         | Not consistently reported            |

Data from studies on lamivudine-resistant patients.

Combination therapy of ADV with LAM in lamivudine-resistant patients has shown to be more effective in suppressing HBV DNA than ADV monotherapy.[2][3]

## **Experimental Protocols**

The clinical trials included in these meta-analyses generally followed a randomized, double-blind, controlled design. Below is a synthesized overview of the typical experimental protocol.

## **Key Methodologies from Pivotal Clinical Trials**

- 1. Study Design:
- Phase: Phase III, randomized, double-blind, active-controlled or placebo-controlled multicenter trials.[4][5]
- Duration: Typically 48 weeks for the primary endpoint analysis, often with long-term openlabel extension phases.[4][5]
- 2. Patient Population:
- Inclusion Criteria:
  - Adults with chronic hepatitis B (HBsAg positive for at least 6 months).
  - Evidence of active viral replication (HBV DNA levels typically >10^5 copies/mL).



- Elevated serum alanine aminotransferase (ALT) levels (e.g., >1.2-2 times the upper limit of normal).[6]
- Compensated liver disease.
- Separate cohorts for HBeAg-positive and HBeAg-negative patients.[4]
- Exclusion Criteria:
  - o Co-infection with hepatitis C, hepatitis D, or HIV.
  - Decompensated liver disease.
  - Previous treatment with the study drugs (in some trials for treatment-naïve populations).
  - Significant renal dysfunction.
- 3. Interventions:
- Adefovir Dipivoxil Arm: 10 mg once daily, orally.[4][5]
- Comparator Arms:
  - Tenofovir Disoproxil Fumarate: 300 mg once daily, orally.[4]
  - Lamivudine: 100 mg once daily, orally.[7]
  - Placebo.[5]
- 4. Endpoints:
- Primary Efficacy Endpoint:
  - Virological Response: Proportion of patients with serum HBV DNA levels below a certain threshold (e.g., <400 copies/mL).[4]</li>
  - Histologic Improvement: A decrease of at least 2 points in the Knodell necroinflammatory score without worsening of fibrosis.[4][5]



- · Secondary Efficacy Endpoints:
  - Normalization of ALT levels.
  - HBeAg loss or seroconversion (in HBeAg-positive patients).
  - Development of drug resistance.
- Safety Endpoints:
  - Incidence and severity of adverse events.
  - Changes in renal function parameters (e.g., serum creatinine).
- 5. Statistical Analysis:
- Efficacy analyses were typically performed on the intent-to-treat population.
- Comparison of proportions was done using chi-square or Fisher's exact tests.
- Relative risks or odds ratios with 95% confidence intervals were calculated.

## Visualizing the Clinical Trial Workflow and Signaling Pathway

To better understand the process of these clinical trials and the mechanism of action, the following diagrams are provided.





Click to download full resolution via product page

Figure 1. Generalized workflow of a pivotal clinical trial for Adefovir Dipivoxil.





#### Click to download full resolution via product page

Figure 2. Mechanism of action of Adefovir Dipivoxil in inhibiting HBV replication.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Adefovir dipivoxil in the treatment of chronic hepatitis B virus infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adefovir dipivoxil alone or in combination with lamivudine in patients with lamivudineresistant chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extended treatment with lamivudine and adefovir dipivoxil in chronic hepatitis B patients with lamivudine resistance PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tenofovir disoproxil fumarate versus adefovir dipivoxil for chronic hepatitis B PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adefovir dipivoxil for the treatment of hepatitis B e antigen-positive chronic hepatitis B -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Randomized, DoubleBlind, Controlled Evaluation of Tenofovir DF versus Adefovir Dipivoxil for the Treatment of HBeAg Positive Chronic Hepatitis B | Columbia University



Department of Surgery [columbiasurgery.org]

- 7. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Adefovir Dipivoxil in the Treatment of Chronic Hepatitis B: A Comparative Meta-Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549357#meta-analysis-of-clinical-trials-involving-adefovir-dipivoxil]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com